Cas no 105957-88-8 (4-Benzyl-2-nitroaniline)

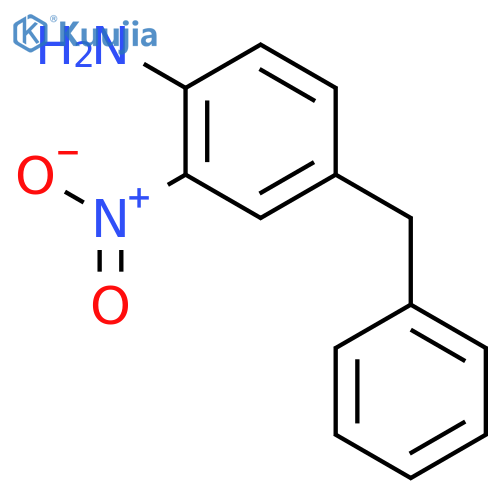

4-Benzyl-2-nitroaniline structure

商品名:4-Benzyl-2-nitroaniline

4-Benzyl-2-nitroaniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 2-nitro-4-(phenylmethyl)-

- 4-Benzyl-2-nitroaniline

- 4-benzyl-2-nitro-aniline

- 105957-88-8

- HIESYFWWUDRAPU-UHFFFAOYSA-N

- SCHEMBL1601620

- 4-Benzyl-2-nitrobenzenamine

-

- インチ: InChI=1S/C13H12N2O2/c14-12-7-6-11(9-13(12)15(16)17)8-10-4-2-1-3-5-10/h1-7,9H,8,14H2

- InChIKey: HIESYFWWUDRAPU-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CC2=CC(=C(C=C2)N)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 228.08996

- どういたいしつりょう: 228.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 71.8Ų

じっけんとくせい

- PSA: 69.16

4-Benzyl-2-nitroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B275615-500mg |

4-Benzyl-2-nitroaniline |

105957-88-8 | 500mg |

$ 529.00 | 2023-04-18 | ||

| TRC | B275615-100mg |

4-Benzyl-2-nitroaniline |

105957-88-8 | 100mg |

$ 133.00 | 2023-04-18 | ||

| TRC | B275615-1g |

4-Benzyl-2-nitroaniline |

105957-88-8 | 1g |

$ 850.00 | 2022-06-07 | ||

| TRC | B275615-2.5g |

4-Benzyl-2-nitroaniline |

105957-88-8 | 2.5g |

$ 2193.00 | 2023-04-18 | ||

| TRC | B275615-250mg |

4-Benzyl-2-nitroaniline |

105957-88-8 | 250mg |

$ 276.00 | 2023-04-18 | ||

| TRC | B275615-1000mg |

4-Benzyl-2-nitroaniline |

105957-88-8 | 1g |

$ 1028.00 | 2023-04-18 |

4-Benzyl-2-nitroaniline 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

105957-88-8 (4-Benzyl-2-nitroaniline) 関連製品

- 6310-19-6(4-Tert-Butyl-2-nitroaniline)

- 63649-64-9(4-Isopropyl-2-nitroaniline)

- 3663-35-2(Benzenamine,4-ethyl-2-nitro-)

- 3663-22-7(Benzenamine,4-butyl-2-nitro-)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量